N,N'-Dibenzyl-2-methylmalonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N'-dibenzyl-2-methylpropanediamide |
InChI |
InChI=1S/C18H20N2O2/c1-14(17(21)19-12-15-8-4-2-5-9-15)18(22)20-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
SAJHJCIBIMCRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of N,n Dibenzyl 2 Methylmalonamide
Chemical Reactivity Profile
The reactivity of N,N'-Dibenzyl-2-methylmalonamide is largely dictated by the interplay between its constituent functional groups: the two amide linkages and the central methyl-substituted methylene (B1212753) carbon.
Amide Bond Stability and Hydrolysis Pathways
Amide bonds are generally characterized by their high stability, a consequence of resonance delocalization that imparts a partial double bond character to the C-N bond. nih.gov This stability means that the neutral hydrolysis of unactivated amides is an exceedingly slow process, with a half-life estimated to be around 500 years. nsf.gov However, the rate of hydrolysis can be significantly influenced by pH. nih.gov Both acid- and base-catalyzed hydrolysis mechanisms are well-documented. nih.govresearchgate.net
Under basic conditions, the hydrolysis of amides typically proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net For some primary and secondary amides, this process can be accompanied by oxygen exchange between the amide and water. researchgate.net The rate of base-catalyzed hydrolysis can be influenced by the substituents on the amide nitrogen and the carbonyl carbon. researchgate.net In the case of this compound, the presence of the benzyl (B1604629) groups on the nitrogen atoms will sterically and electronically influence the susceptibility of the amide bonds to hydrolytic cleavage.
Under acidic conditions, hydrolysis is often initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. researchgate.net Studies on N-acylated amino acid amides have shown that the stability of a remote amide bond can be surprisingly low under mild acidic conditions, with the rate of hydrolysis being dependent on the nature of the acyl group. iu.edu Electron-rich acyl groups, for instance, can accelerate this hydrolysis. iu.edu
The specific hydrolysis pathways for this compound would involve the cleavage of one or both of its amide bonds to yield 2-methylmalonic acid and benzylamine (B48309). The relative rates of the first and second hydrolysis steps would be influenced by the electronic and steric environment of the remaining amide group after the first cleavage.
Electrophilic and Nucleophilic Characterizations
The electrophilic and nucleophilic characteristics of a molecule are fundamental to understanding its reactivity in polar reactions. ucm.esresearchgate.net
Electrophilic Character: The primary electrophilic centers in this compound are the carbonyl carbons of the two amide groups. The electrophilicity of a carbonyl carbon is influenced by the substituents attached to it. The nitrogen atoms of the amide groups are electron-donating through resonance, which reduces the electrophilicity of the carbonyl carbons compared to, for example, ketones or aldehydes. However, the electronegativity of the nitrogen and oxygen atoms still renders the carbonyl carbon susceptible to attack by strong nucleophiles. The benzyl groups on the nitrogen atoms can further modulate this electrophilicity through inductive and steric effects. The electrophilicity of carbonyl compounds is primarily governed by electrostatic interactions with an incoming nucleophile. ucm.es
Nucleophilic Character: The potential nucleophilic sites in this compound are the nitrogen and oxygen atoms, which possess lone pairs of electrons. The nitrogen lone pair is involved in amide resonance, which significantly diminishes its nucleophilicity. nih.gov The carbonyl oxygen atoms also have lone pairs and can act as nucleophiles, particularly in interactions like hydrogen bonding or in the formation of n→π* interactions. nih.gov These interactions, where a lone pair from a carbonyl oxygen donates electron density to the π* orbital of another carbonyl group, can contribute to the conformational stability of molecules. nih.gov
Catalytic Transformations Mediated by this compound Derivatives
While this compound itself may have limited direct applications in catalysis due to its relative inertness, its structural motif is found in derivatives that are valuable in synthetic organic chemistry.
Exploration of α-Allylmalonamide Reactivity
Malonamides bearing an allyl group at the α-carbon are versatile building blocks in organic synthesis. The reactivity of these α-allylmalonamides is characterized by the interplay between the allylic double bond and the malonamide (B141969) functionality. The double bond can undergo a variety of transformations, including additions, oxidations, and transition metal-catalyzed reactions. The presence of the amide groups can influence the stereochemical outcome of these reactions, making them useful substrates in asymmetric catalysis.
For instance, the allylic group can be subjected to reactions such as dihydroxylation, epoxidation, or hydroformylation. The resulting functionalized products can then be further transformed, utilizing the reactivity of the amide groups or the newly introduced functional groups.
Asymmetric Cyclization Reactions
Malonamides and their derivatives are frequently employed in asymmetric cyclization reactions to construct chiral cyclic molecules. These reactions often take advantage of the ability of the malonamide moiety to act as a nucleophile or to coordinate with a metal catalyst, thereby controlling the stereochemistry of the cyclization.
The general strategy involves the intramolecular reaction of a nucleophilic part of the molecule with an electrophilic part, often promoted by a chiral catalyst. The malonamide unit can be part of the tether connecting the nucleophile and the electrophile, or it can be the nucleophilic component itself after deprotonation (in cases where an α-proton is present). The stereochemical outcome of these cyclizations is crucial for the synthesis of enantiomerically pure compounds, which are of great importance in medicinal chemistry and materials science. While this compound lacks the acidic proton for direct enolate formation, its derivatives can be designed to participate in such cyclizations.
Reaction Mechanism Elucidation through Kinetic and Computational Studies
The elucidation of reaction mechanisms for compounds like this compound would fundamentally rely on a synergistic approach, integrating experimental kinetic data with theoretical computational models. This dual methodology allows for a comprehensive understanding of the reaction pathways, transition states, and the factors governing reaction rates and product formation.
Kinetic studies are crucial for determining the empirical rate law of a reaction, which provides insight into the molecularity of the rate-determining step. Techniques such as ¹H NMR spectroscopy and UV-Vis spectrophotometry are often employed to monitor the concentration of reactants and products over time. chemmethod.comresearchgate.net For instance, real-time ¹H NMR spectroscopy can track the disappearance of starting materials and the appearance of products, allowing for the determination of reaction order and rate constants. researchgate.net By conducting these experiments at various temperatures, key activation parameters such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined. chemmethod.com These parameters offer valuable information about the energy landscape and the degree of order in the transition state.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings. nih.gov Theoretical calculations can map out the potential energy surface of a reaction, identifying the structures of intermediates and, crucially, the transition states that connect them. researchgate.net Methods like the Berny algorithm are used to locate transition state structures, which are characterized by a single imaginary frequency. researchgate.net Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can verify that a calculated transition state indeed connects the intended reactants and products. researchgate.net
For a molecule like this compound, computational studies would likely investigate various possible reaction pathways, such as those involving different nucleophiles or reaction conditions. The calculated activation energies for competing pathways can help to predict or rationalize the observed product distribution. chemmethod.com For example, in reactions involving N-substituted amides, computational models can explore the influence of substituents on the electronic structure and reactivity, providing insights into how electron-donating or electron-withdrawing groups might affect the reaction mechanism. nih.gov
The combination of these experimental and theoretical approaches provides a robust framework for the detailed elucidation of a reaction mechanism. While specific data for this compound is not present in the current body of scientific literature, the application of these standard techniques would be the definitive path to understanding its chemical reactivity.
| Data Type | Description | Methodology |
| Rate Constant (k) | A proportional constant that relates the rate of a reaction to the concentration of reactants. | Determined from the slope of concentration vs. time plots obtained from spectroscopic data (e.g., ¹H NMR, UV-Vis). |
| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Determined by systematically varying the initial concentrations of reactants and observing the effect on the initial reaction rate. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Calculated from the Arrhenius equation by measuring rate constants at different temperatures. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from the reactants to the transition state. | Derived from the temperature dependence of the rate constant using the Eyring equation. |
| Entropy of Activation (ΔS‡) | The change in entropy in going from the reactants to the transition state. | Derived from the temperature dependence of the rate constant using the Eyring equation. |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy in going from the reactants to the transition state; determines the spontaneity of the activation process. | Calculated using the equation ΔG‡ = ΔH‡ - TΔS‡. |
| Transition State Geometry | The three-dimensional arrangement of atoms at the highest point on the reaction coordinate. | Calculated using quantum mechanical methods like Density Functional Theory (DFT). |
| Imaginary Frequency | A vibrational mode with a negative force constant, characteristic of a transition state. | Calculated from the Hessian matrix in a frequency calculation following a transition state optimization. |
Coordination Chemistry of N,n Dibenzyl 2 Methylmalonamide As a Ligand
Ligand Design Principles and Donor Atom Characteristics
The effectiveness of N,N'-Dibenzyl-2-methylmalonamide as a ligand is rooted in the fundamental principles of coordination chemistry, which consider the electronic and steric properties of the ligand. The presence of both nitrogen and oxygen atoms with lone pairs of electrons provides potential donor sites for coordination with metal ions.
The nitrogen atoms within the amide groups of this compound possess lone pairs of electrons and, in principle, could act as donor atoms. However, due to resonance effects within the amide functional group, the lone pair on the nitrogen is delocalized onto the adjacent carbonyl oxygen. This delocalization reduces the electron density and, consequently, the Lewis basicity of the nitrogen atom, making it a weaker donor compared to the carbonyl oxygen. The steric hindrance from the benzyl (B1604629) groups attached to the nitrogen atoms can also impede coordination.
The carbonyl oxygen atoms are the primary donor sites in this compound. The resonance that decreases the basicity of the amide nitrogen simultaneously increases the electron density on the carbonyl oxygen, making it a stronger Lewis base and a more favorable site for metal coordination. The accessibility of the lone pairs on the oxygen atoms further enhances their donor potential.
This compound can exhibit different coordination modes depending on the metal ion, the reaction conditions, and the presence of other ligands.
Chelating Mode: The two carbonyl oxygen atoms can coordinate to a single metal center, forming a stable six-membered chelate ring. libretexts.org This is a common coordination mode for malonamides, where the ligand acts as a bidentate donor. osti.gov
The preference for a chelating versus a bridging mode is a delicate balance of factors including the size and charge of the metal ion, the solvent system, and the presence of competing ligands.
Formation of Metal-Dibenzylmalonamide Complexes
The versatile donor properties of this compound allow it to form complexes with a wide range of metal ions.
Transition metals, with their partially filled d-orbitals, readily form coordination complexes with various ligands. youtube.com this compound can coordinate to transition metal ions such as copper(II), nickel(II), and cobalt(II) primarily through its carbonyl oxygen atoms. nih.gov The resulting complexes can exhibit different geometries, including octahedral or square planar, depending on the coordination number and the electronic configuration of the metal ion. libretexts.org The steric bulk of the benzyl groups can influence the coordination number and the stability of the resulting complexes. core.ac.uk
Table 1: Examples of Transition Metal Complexes with Malonamide-type Ligands
| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry |
| Ni(II) | Dibenzyltetraazamacrocycle | V-shape | Distorted Octahedral nih.gov |
| Cu(II) | Dibenzyltetraazamacrocycle | - | - |
| Co(II) | Dibenzyltetraazamacrocycle | - | - |
| Zn(II) | Dibenzyltetraazamacrocycle | - | - |
Note: This table provides examples of transition metal complexes with related macrocyclic ligands, illustrating the types of coordination geometries that can be expected.
The complexation of this compound and related malonamides with lanthanide and actinide ions is of significant interest, particularly in the context of nuclear fuel reprocessing and radioactive waste management. osti.gov These ligands are explored for their potential to selectively extract trivalent actinides over lanthanides from acidic waste streams.
Lanthanides and actinides are hard Lewis acids and therefore preferentially coordinate with hard Lewis bases like the carbonyl oxygen atoms of the malonamide (B141969). nih.gov Structural studies of lanthanide complexes with similar malonamide ligands have shown that the metal ions are typically coordinated by the two carbonyl oxygen atoms of the ligand in a bidentate fashion. rsc.org The coordination number of the lanthanide ion in these complexes is often high, typically 8, 9, or 10, with the remaining coordination sites being occupied by other ligands such as nitrate (B79036) ions or water molecules. osti.govrsc.org
The subtle differences in the ionic radii and electronic structures of lanthanides and actinides can lead to variations in their complexation behavior with malonamide ligands, which forms the basis for their separation. nih.gov Research has shown that modifications to the substituents on the malonamide backbone can influence the extraction efficiency and selectivity. rsc.org
Table 2: Coordination Details of Lanthanide-Malonamide Complexes
| Lanthanide Ion | Malonamide Ligand | Coordination Number | Ln-O (malonamide) Bond Lengths (Å) | Ln-O (nitrate) Bond Lengths (Å) |
| La(III) | N,N,N',N'-tetramethylmalonamide (TMMA) | 10 | 2.4897 | 2.6455 osti.gov |
| Nd(III) | N,N,N',N'-tetramethylmalonamide (TMMA) | 10 | - | - |
| Sm(III) | N,N,N',N'-tetramethylmalonamide (TMMA) | 10 | 2.4335 | 2.5864 osti.gov |
| Eu(III) | N,N,N',N'-tetramethylmalonamide (TMMA) | 9 | - | - |
| Dy(III) | N,N,N',N'-tetramethylmalonamide (TMMA) | 9/10 | 2.3229 | 2.4926 osti.gov |
| Yb(III) | N,N,N',N'-tetramethylmalonamide (TMMA) | 9 | 2.2267 | 2.430 osti.gov |
| Lu(III) | N,N,N',N'-tetramethylmalonamide (TMMA) | 9 | 2.2230 | 2.4193 osti.gov |
Note: This table presents data for a related malonamide ligand to illustrate typical coordination numbers and bond lengths in lanthanide complexes.
Structural Elucidation of Coordination Compounds
The three-dimensional arrangement of atoms in coordination compounds involving this compound is crucial for understanding their chemical and physical properties. The primary methods for determining these structures are single-crystal X-ray diffraction, which provides a detailed atomic-level picture, and various spectroscopic techniques that offer insights into the coordination environment of the metal ion.
Crystallographic Analysis of Metal-Malonamide Complexes
Single-crystal X-ray diffraction is the most definitive method for establishing the solid-state structure of metal complexes. While specific crystallographic data for this compound complexes are not widely published, extensive studies on analogous malonamide ligands provide a strong basis for predicting their structural characteristics.
Research on lanthanide complexes with ligands such as N,N,N',N'-tetramethylmalonamide (TMMA) and various N,N'-dialkyl-N,N'-diphenylmalonamides reveals that the malonamide ligand typically coordinates to the metal center in a bidentate fashion through the two carbonyl oxygen atoms. osti.govrsc.org This coordination mode is a consistent feature across different lanthanide ions and substituted malonamides.
In typical lanthanide nitrate complexes, of the general formula [Ln(malonamide)₂(NO₃)₃], the central lanthanide ion is often ten-coordinate. rsc.org This high coordination number is satisfied by the oxygen atoms from two bidentate malonamide ligands and three bidentate nitrate anions. The coordination geometry around the metal center in these ten-coordinate complexes is often a distorted bicapped square antiprism.
The systematic study of Ln-TMMA complexes across the lanthanide series has shown that the coordination environment can vary with the size of the lanthanide ion. osti.gov For earlier, larger lanthanides (La-Nd, Sm), a common structural motif is Ln(trans-TMMA)₂(NO₃)₃, where the two malonamide ligands are in a trans configuration relative to each other. osti.gov For mid-series lanthanides (Eu-Tb, Er), a cis-configuration, Ln(cis-TMMA)₂(NO₃)₃, is observed. osti.gov For the smaller, later lanthanides, more complex structures, including cationic-anionic pairs like [Ln(TMMA)₃(NO₃)₂][Ln(TMMA)(NO₃)₄], can form. osti.gov It is reasonable to infer that this compound would exhibit similar structural trends when complexed with lanthanide nitrates.
The table below summarizes representative crystallographic data for lanthanide complexes with an analogous malonamide ligand, N,N,N',N'-tetramethylmalonamide (TMMA), which can serve as a model for complexes with this compound.
| Complex | Metal Ion | Coordination Number | Geometry Description | Key Bond Lengths (Ln-O_malonamide) Å | Reference |
| [La(trans-TMMA)₂(NO₃)₃] | La³⁺ | 10 | Distorted bicapped square antiprism | ~2.5 Å | osti.gov |
| [Nd(trans-TMMA)₂(NO₃)₃] | Nd³⁺ | 10 | Distorted bicapped square antiprism | ~2.45 Å | osti.gov |
| [Eu(cis-TMMA)₂(NO₃)₃] | Eu³⁺ | 10 | Distorted bicapped square antiprism | 2.3959 Å | osti.gov |
| [Er(cis-TMMA)₂(NO₃)₃] | Er³⁺ | 10 | Distorted bicapped square antiprism | 2.3349 Å | osti.gov |
This data is for N,N,N',N'-tetramethylmalonamide (TMMA) and is presented as a predictive model for this compound complexes.
Spectroscopic Signatures of Complex Formation
Spectroscopic methods are invaluable for confirming the coordination of this compound to a metal ion, especially in solution or when single crystals are not available. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.
Infrared Spectroscopy: The most significant feature in the IR spectrum of this compound for monitoring complexation is the C=O stretching vibration (ν(C=O)) of the amide groups. In the free ligand, this band appears at a characteristic frequency. Upon coordination to a metal ion, the electron density from the carbonyl oxygen is donated to the metal center, which weakens the C=O double bond. This weakening results in a decrease in the vibrational frequency, causing a red-shift (a shift to lower wavenumbers) of the ν(C=O) band. The magnitude of this shift can provide qualitative information about the strength of the metal-ligand bond. For lanthanide-TMMA complexes, shifts in the ν(C=O) band are a key indicator of coordination. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can also be used to probe complex formation. The chemical shifts of the protons and carbon atoms near the coordination site are sensitive to the electronic environment. Upon coordination, changes in the chemical shifts of the methylene (B1212753) protons of the benzyl groups and the methyl group on the malonate backbone would be expected. For diamagnetic metal complexes (e.g., with La³⁺, Lu³⁺, Y³⁺), sharp NMR signals are typically observed, and the changes in chemical shift upon complexation can be readily monitored. For paramagnetic metal complexes (e.g., with Nd³⁺, Eu³⁺, Yb³⁺), the NMR signals of the ligand are often significantly broadened and shifted due to the influence of the unpaired electrons of the metal ion. This paramagnetic shifting and broadening can be a powerful diagnostic tool for confirming complex formation.
The table below outlines the expected spectroscopic changes upon complexation of this compound with a metal ion.
| Spectroscopic Technique | Key Observables in Free Ligand | Expected Changes Upon Complexation | Reference |
| Infrared (IR) Spectroscopy | ν(C=O) stretch at a specific frequency | Red-shift (decrease in wavenumber) of the ν(C=O) band | osti.govnih.gov |
| ¹H NMR Spectroscopy | Characteristic chemical shifts for benzyl and methyl protons | Shift and/or broadening of proton signals, especially those near the carbonyl groups | nih.gov |
| ¹³C NMR Spectroscopy | Characteristic chemical shifts for carbonyl, benzyl, and methyl carbons | Shift and/or broadening of carbon signals, particularly the carbonyl carbon | ekb.eg |
Electronic Structure and Bonding in Metal-Ligand Adducts
The interaction between this compound and a metal ion is primarily a Lewis acid-base interaction. nsu.ru The ligand acts as a Lewis base, donating electron density from the lone pairs on the carbonyl oxygen atoms to the vacant orbitals of the metal ion, which acts as a Lewis acid.
The bonding is predominantly electrostatic in nature, especially for lanthanide ions, where the 4f orbitals are shielded and generally not involved in covalent bonding. The interaction can be described by ligand field theory, which considers the effect of the ligand's electric field on the energies of the metal's d- or f-orbitals. uomustansiriyah.edu.iq
For transition metal complexes, there can be a greater degree of covalency, involving the overlap of the ligand's oxygen orbitals with the d-orbitals of the metal. The geometry of the complex, as determined by X-ray crystallography, influences the splitting of these d-orbitals, which in turn dictates the electronic and magnetic properties of the complex.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding in these complexes. nih.govnih.gov DFT calculations can provide insights into the molecular orbital interactions, charge distribution, and the nature of the metal-ligand bond. For instance, Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions between the ligand and the metal. nih.gov
In the context of lanthanide complexes, while the 4f orbitals are largely non-bonding, the coordination environment can induce a crystal field splitting of these orbitals. chemrxiv.org This splitting is responsible for the characteristic sharp absorption and emission bands observed in the electronic spectra of lanthanide complexes and is fundamental to their application in luminescence and as magnetic materials. chemrxiv.org The specific arrangement of the this compound ligands and any co-ligands around the lanthanide ion will determine the symmetry of the crystal field and the magnitude of the splitting.
Applications in Solvent Extraction Systems Utilizing N,n Dibenzyl 2 Methylmalonamide
N,N'-Dibenzyl-2-methylmalonamide as a Selective Extractant for Metal Ions
While specific studies on the extraction of Neodymium(III), Manganese(II), and Nickel(II) using this compound are not extensively available in publicly accessible literature, the general behavior of substituted malonamides provides a basis for understanding its potential applications. Malonamides are known to be effective extractants for f-block elements like lanthanides. The selectivity and efficiency of these extractants are highly dependent on the nature of the substituent groups on both the nitrogen atoms and the central carbon atom of the malonamide (B141969) backbone. These substituents influence the electronic and steric properties of the ligand, thereby affecting its complexation behavior with different metal ions.
Neodymium(III): Research on various substituted malonamides has demonstrated their capability to extract trivalent lanthanides, including Neodymium(III), from acidic nitrate (B79036) media. The extraction process typically involves the formation of a neutral complex that is soluble in the organic phase. Studies on structurally related malonamides suggest that the stoichiometry of the extracted complex for trivalent lanthanides like Nd(III) is often of the type M(NO₃)₃·nA, where 'M' is the metal ion, 'A' is the malonamide ligand, and 'n' is the number of ligand molecules, which can vary depending on the specific malonamide. For some malonamides, the extracted species for Nd(III) has been identified as Nd(NO₃)₃·3A. ubc.ca The benzyl (B1604629) groups in this compound would increase the lipophilicity of the resulting metal complex, favoring its extraction into a non-polar organic solvent. The methyl group on the central carbon atom can also influence the steric environment around the coordination site.
Manganese(II) and Nickel(II): Detailed studies on the extraction of Mn(II) and Ni(II) specifically with this compound are scarce in the available scientific literature. The extraction of these transition metals often involves different mechanisms and requires extractants with specific donor atoms and coordination geometries. While bidentate nitrogen-donor ligands can be effective for nickel extraction, the coordination chemistry of Mn(II) and Ni(II) with malonamides is not as well-documented as that of lanthanides. The effectiveness of this compound for extracting these ions would depend on factors such as the pH of the aqueous phase and the formation of stable chelate rings.
Due to the lack of specific experimental data for this compound, a detailed table of its extraction performance and efficiency parameters cannot be provided. However, for a hypothetical solvent extraction system, the key parameters that would be evaluated are:
Distribution Ratio (D): The ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.
Extraction Percentage (%E): The percentage of the metal ion transferred from the aqueous phase to the organic phase.
Separation Factor (β): The ratio of the distribution ratios of two different metal ions, indicating the selectivity of the extractant.
The performance of this compound would be influenced by the choice of organic diluent, the presence of salting-out agents, and the temperature of the system.
Mechanistic Understanding of Metal Ion Transfer
The transfer of metal ions from an aqueous phase to an organic phase by an extractant like this compound can occur through several mechanisms.
In a cation-exchange mechanism, the extractant, which is typically acidic, releases a proton (or another cation) into the aqueous phase for each metal ion it extracts. This mechanism is more common for acidic extractants. As this compound is a neutral ligand, a pure cation-exchange mechanism is less likely unless it is used in synergistic combination with an acidic extractant.
Nd³⁺(aq) + 3NO₃⁻(aq) + nA(org) ⇌ Nd(NO₃)₃(A)ₙ
The oxygen atoms of the carbonyl groups in the malonamide act as the primary donor sites, coordinating to the metal ion. The structure of the malonamide, including the steric hindrance from the benzyl and methyl groups, would play a significant role in the stability of the formed complex.
Optimization of Solvent Extraction Parameters
To achieve efficient and selective extraction of metal ions using this compound, several parameters would need to be optimized. The following table outlines the key parameters and their expected influence on the extraction process, based on general principles of solvent extraction with malonamide-type extractants.
| Parameter | Influence on Extraction | Expected Trend for this compound |
| Aqueous Phase pH | Affects the speciation of metal ions in the aqueous phase and can influence the stability of the extractant. For lanthanide extraction from nitrate media, the extraction is often carried out in acidic conditions to prevent metal hydrolysis. | For Nd(III), extraction would likely be favored at a specific acidic pH range. For Mn(II) and Ni(II), the optimal pH would need to be determined experimentally, as it is a critical parameter for their extraction. |
| Extractant Concentration | A higher concentration of the extractant in the organic phase generally leads to a higher distribution ratio and extraction percentage, up to a certain limit where saturation may occur or a third phase may form. | Increasing the concentration of this compound in the organic diluent is expected to enhance the extraction of the target metal ions. |
| Organic Diluent | The choice of diluent (e.g., aliphatic or aromatic hydrocarbons) affects the solubility of the extractant and the extracted complex, and can influence the extraction efficiency and phase separation. | The bulky benzyl groups would suggest good solubility in aromatic diluents. The choice of diluent would need to be optimized to prevent third-phase formation and ensure good phase disengagement. |
| Aqueous Phase Anion | The nature and concentration of the anion in the aqueous phase are crucial for the ion-pair extraction mechanism. Highly coordinating anions can enhance extraction. The use of salting-out agents (e.g., NaNO₃) can also increase the distribution ratio. | For Nd(III), nitrate is a common anion. The extraction efficiency is expected to increase with increasing nitrate concentration due to the common ion effect and salting-out effect. |
| Temperature | The effect of temperature on extraction is determined by the thermodynamics of the extraction reaction (i.e., whether it is exothermic or endothermic). | The thermodynamic parameters (ΔH, ΔS, ΔG) would need to be determined to understand the effect of temperature. Some studies on other malonamides have found the extraction of lanthanides to be an exothermic process. ubc.ca |
Influence of pH and Aqueous Phase Composition
The efficiency of solvent extraction systems using malonamide-based extractants is highly dependent on the composition of the aqueous phase, particularly its acidity (pH) and the concentration of complexing anions like nitrate (NO₃⁻). The extraction mechanism for metal ions such as actinides and lanthanides by neutral extractants like malonamides is typically a solvation mechanism. In this process, the neutral ligand complexes with the neutral metal salt (e.g., UO₂(NO₃)₂) and extracts it into the organic phase.
The concentration of nitric acid (HNO₃) in the aqueous phase has a dual effect on the extraction process. Initially, an increase in nitric acid concentration generally leads to an increase in the distribution ratio (D) of the metal ions. This is attributed to the "salting-out" effect, where the high concentration of nitrate ions in the aqueous phase promotes the formation of the extractable neutral metal-nitrate species. However, at very high acid concentrations, the extraction efficiency begins to decrease. This is because the nitric acid itself gets extracted by the malonamide, leading to competition with the metal ions for the available ligand molecules. nih.gov
For instance, studies on various malonamides demonstrate that the co-extraction of actinides like uranium(VI) and plutonium(IV) is most efficient at high nitric acid concentrations, typically between 3 to 5 mol/L. icsm.fr Conversely, the separation of these actinides from each other can often be achieved at lower acidities, around 1 mol/L, by exploiting the differences in their complexation behavior with the extractant. icsm.fr The optimal pH or acidity for a specific separation is therefore a critical parameter that must be carefully controlled to maximize selectivity. For acidic extractants, the extraction of trivalent lanthanides (Ln(III)) generally increases with increasing pH, as the deprotonation of the extractant is required for the cation-exchange mechanism.
The table below illustrates the typical effect of nitric acid concentration on the distribution ratios of Uranium(VI) and Plutonium(IV) using a malonamide extractant in an organic diluent.
Table 1: Effect of Nitric Acid Concentration on the Distribution Ratios (D) of U(VI) and Pu(IV) with a Malonamide Extractant
| Nitric Acid Conc. (mol/L) | D(U(VI)) | D(Pu(IV)) |
|---|---|---|
| 1 | 5.2 | 15.5 |
| 2 | 10.1 | 25.1 |
| 3 | 15.8 | 30.2 |
| 4 | 18.2 | 28.8 |
| 5 | 16.5 | 24.1 |
Note: Data is illustrative and based on typical behavior of malonamide extractants. Actual values would be specific to this compound and the experimental conditions.
Impact of Diluents and Organic Phase Modifiers
The choice of diluent and the addition of phase modifiers to the organic phase are crucial for the successful implementation of a solvent extraction system. The diluent is the organic solvent in which the extractant is dissolved, and its properties can significantly influence the extraction process. The primary roles of the diluent are to dissolve the extractant and its metal complexes, provide a phase that is immiscible with water, and possess suitable physical properties like density, viscosity, and flash point.
Different diluents can affect the solubility of the extractant-metal complex and even the stoichiometry of the extracted species. mdpi.com Common diluents used in nuclear reprocessing studies include aliphatic hydrocarbons like n-dodecane and aromatic solvents like toluene. icsm.fr The nature of the diluent has a significant impact on extraction efficiency and the potential for a phenomenon known as "third-phase formation." This occurs when the extractant-metal complex becomes poorly soluble in the bulk diluent, leading to the formation of a third, often highly concentrated, liquid phase that complicates the separation process. Aromatic diluents can sometimes offer better solubility for the complexes compared to aliphatic ones.
To prevent third-phase formation, especially at high metal and acid loadings, a phase modifier is often added to the organic solvent. Phase modifiers are typically long-chain alcohols, such as isodecanol (B128192) or n-octanol. These modifiers increase the polarity of the organic phase, improving the solubility of the extracted complexes and preventing their aggregation. kuleuven.be However, the addition of a phase modifier can also have drawbacks, as it may sometimes reduce the extraction efficiency for the target metal ions by interacting with the extractant molecules. nih.gov The concentration of the phase modifier must be optimized to ensure phase stability without significantly compromising the extraction performance.
The table below shows a comparison of separation factors for Americium(III) and Europium(III) using a diamide (B1670390) extractant in different diluents, highlighting the significant role of the solvent.
Table 2: Influence of Diluent on the Separation Factor (SF) for Am(III)/Eu(III)
| Diluent | D(Am) | D(Eu) | SF (Am/Eu) |
|---|---|---|---|
| n-Dodecane | 0.45 | 0.20 | 2.25 |
| Toluene | 1.20 | 0.35 | 3.43 |
| Nitrobenzene | 15.5 | 2.5 | 6.20 |
| C₄mimNTf₂ (Ionic Liquid) | 537 | 13.4 | 40.1 |
Note: Data is illustrative for a diamide extractant and demonstrates the principle. D represents the distribution ratio. Data derived from a study on a phenanthroline-diamide extractant. mdpi.com
Temperature Effects on Extraction Efficiency
Temperature is another important parameter that can influence the efficiency and thermodynamics of the solvent extraction process. The effect of temperature on the distribution ratio (D) of a metal ion can provide valuable insights into the enthalpy (ΔH) and entropy (ΔS) of the extraction reaction. The relationship between the distribution ratio and temperature is described by the van 't Hoff equation.
By studying the extraction at different temperatures, it can be determined whether the extraction process is exothermic (releases heat) or endothermic (absorbs heat). For many solvent extraction systems involving malonamides, the extraction process for actinides like uranium has been found to be exothermic. nih.gov This means that an increase in temperature will lead to a decrease in the distribution ratio. In such cases, operating at lower temperatures would favor the extraction of the metal into the organic phase.
Conversely, if the process is endothermic, increasing the temperature would enhance extraction. The thermodynamic data, including the change in Gibbs free energy (ΔG), calculated from enthalpy and entropy values, can also determine the spontaneity of the extraction reaction. A negative ΔG indicates a spontaneous process. For example, thermodynamic studies on certain tetra-alkylcarbamides, which are structurally related to malonamides, have shown that uranium extraction is a spontaneous and exothermic reaction. nih.gov Understanding these temperature effects is essential for the design and control of industrial-scale extraction processes, as it impacts energy costs and process efficiency.
Advanced Solvent Extraction Methodologies
Research in solvent extraction is continuously evolving, with a focus on developing more efficient, selective, and environmentally benign processes. This compound and related compounds are being considered within these advanced methodologies.
Implementation in Ionic Liquid Biphasic Systems
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as promising alternatives to conventional volatile organic diluents in solvent extraction. researchgate.net These "designer solvents" have unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds.
When used as the organic phase in a biphasic system with an aqueous solution, ionic liquids can significantly enhance the extraction of metal ions. google.com Studies with malonamide extractants dissolved in room-temperature ionic liquids (RTILs) have shown a dramatic increase in the distribution ratios for actinides compared to when conventional diluents like n-dodecane are used. google.comiaea.org This enhanced extraction can mean that a much lower concentration of the extractant is needed, which is economically and environmentally beneficial.
The extraction mechanism in ionic liquid systems can also differ from that in molecular diluents. For some metal ions, the extraction can proceed via a cation-exchange mechanism, where the cationic component of the ionic liquid is exchanged for the metal cation from the aqueous phase. google.com This is in contrast to the typical solvation mechanism observed in conventional systems. The tunability of ionic liquids, where the cation and anion can be modified, offers the potential to design highly selective separation systems for specific applications, such as the partitioning of minor actinides from lanthanides. researchgate.net
Green Solvent Extraction Approaches
The principles of green chemistry are increasingly being applied to the development of new solvent extraction processes, particularly in the nuclear industry where minimizing environmental impact is paramount. A key aspect of this approach is the use of CHON-compliant extractants, a category to which malonamides like this compound belong. These reagents contain only carbon, hydrogen, oxygen, and nitrogen atoms. Their major advantage is that they can be completely incinerated to gaseous products (CO₂, H₂O, N₂), which avoids the production of solid secondary waste that would otherwise require geological disposal. google.com
The use of non-volatile and non-flammable solvents like ionic liquids, as discussed previously, is another cornerstone of green solvent extraction. By replacing volatile organic compounds (VOCs), ionic liquids reduce air pollution and improve operational safety. Furthermore, research is exploring the use of supercritical fluids, such as supercritical CO₂, as an alternative extraction medium. Supercritical fluids offer advantages like high diffusivity, low viscosity, and the absence of solvent residue, as the CO₂ can be easily removed by depressurization. The goal of these green approaches is to create separation processes that are not only efficient and selective but also sustainable and environmentally responsible.
Supramolecular Architectures Involving N,n Dibenzyl 2 Methylmalonamide
Principles of Supramolecular Self-Assembly
Supramolecular self-assembly is the spontaneous association of molecules under thermodynamic control to form ordered and stable structures. rsc.org This process is driven by a delicate balance of multiple, reversible, non-covalent interactions. Unlike covalent bonds that define the structure of a molecule, these weaker forces operate between molecules, dictating their spatial arrangement in a larger assembly. scbt.com
The key to self-assembly lies in the "information" encoded within the molecular structure—factors like shape, size, and the distribution of functional groups that can engage in specific interactions. scbt.com The process is highly cooperative, meaning that the formation of one interaction can promote the formation of others, leading to the creation of large and well-ordered architectures from relatively simple molecular building blocks. The final supramolecular structure represents a thermodynamic minimum, a state of maximum stability under a given set of conditions.
Directing Non-Covalent Interactions in Dibenzylmalonamides
The supramolecular behavior of N,N'-Dibenzyl-2-methylmalonamide is primarily governed by a combination of hydrogen bonding, π-stacking, and van der Waals forces. The interplay of these interactions determines the ultimate three-dimensional structure of the assembled molecules.
The malonamide (B141969) core of the molecule is rich in sites for hydrogen bonding. The secondary amide groups contain both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of robust N-H...O hydrogen bonds, a primary driving force for the assembly of many amide-based structures. In the parent compound, malonamide, molecules are held together by a comprehensive network of eight N-H⋯O hydrogen bonds, where each oxygen atom accepts two hydrogen bonds. rsc.org This establishes a strong precedent for the hydrogen-bonding capabilities of the amide groups in its derivatives.
| Potential Hydrogen Bond Interactions in this compound |
| Type |
| Donor |
| Acceptor |
| Significance |
| Strong |
| Amide (N-H) |
| Carbonyl (C=O) |
| Primary driver for chain and sheet formation. |
| Weak |
| Benzyl (B1604629) (C-H) |
| Carbonyl (C=O) |
| Reinforces and stabilizes the primary structure. |
| Weak |
| Methyl (C-H) |
| Carbonyl (C=O) |
| Contributes to the overall packing efficiency. |
The two benzyl groups in this compound introduce the possibility of π-π stacking interactions. These are attractive, non-covalent forces that occur between aromatic rings. chemicalbook.com The geometry of these interactions can vary, with common arrangements being face-to-face or edge-to-face (T-shaped). nih.gov
| Possible π-Stacking Geometries |
| Geometry |
| Description |
| Face-to-Face |
| The faces of two aromatic rings are parallel to each other, often with a slight offset. |
| Edge-to-Face (T-shaped) |
| The edge of one aromatic ring points towards the face of another. |
Van der Waals forces, though the weakest of the intermolecular interactions, are ubiquitous and collectively contribute to the stability of the supramolecular structure. nih.gov These forces arise from temporary fluctuations in electron density, creating transient dipoles that induce complementary dipoles in neighboring molecules. mdpi.com For a molecule like this compound, the large surface area of the benzyl groups provides ample opportunity for these dispersion forces to act, helping to fill space efficiently and maximize intermolecular contacts.
When self-assembly occurs in a solvent, solvophobic effects also play a crucial role. If the solvent is polar (like water), the nonpolar benzyl groups will tend to be excluded from the solvent environment, driving them to aggregate with each other. This effect, often a primary driver for the self-assembly of amphiphilic molecules, can work in concert with π-stacking and van der Waals forces to stabilize the core of the supramolecular structure. scilit.com
Formation of Defined Supramolecular Structures
The specific combination and hierarchy of the non-covalent interactions discussed above can lead to the formation of well-defined, extended architectures.
The strong, directional nature of the N-H...O hydrogen bonds in amides frequently leads to the formation of one-dimensional (1D) chains or ribbons. researchgate.netnih.gov In these arrangements, molecules are linked head-to-tail by hydrogen bonds. The presence of two amide groups in this compound allows for the formation of cross-linked chains.
These 1D chains can then be further organized into two-dimensional (2D) arrays or sheets through weaker interactions. Inter-chain C-H...O bonds and π-π stacking interactions between the benzyl groups of adjacent chains can serve to link the ribbons together, resulting in a layered structure. analis.com.my The methyl group at the 2-position likely influences the packing of these chains, potentially introducing steric constraints that favor certain packing motifs over others. Such hierarchical assembly, from molecule to 1D chain to 2D array, is a common theme in supramolecular chemistry. nih.gov
Host-Guest Complexation with Macrocyclic Receptors (e.g., Cucurbiturils)
There is no published research on the host-guest complexation of this compound with cucurbiturils or other macrocyclic receptors. Cucurbiturils are a well-known class of macrocyclic hosts that can encapsulate guest molecules within their hydrophobic cavity, leading to the formation of stable complexes. nih.gov The binding is typically driven by a combination of factors including the hydrophobic effect, ion-dipole interactions, and hydrogen bonding between the guest and the portals of the cucurbituril. nih.gov The size and shape of the guest molecule are crucial for achieving stable complexation. In the absence of experimental or computational studies, any potential interaction between this compound and cucurbiturils remains purely speculative.
Characterization Techniques for Supramolecular Assemblies
Given the lack of synthesized and studied supramolecular assemblies of this compound, there is no specific data on their characterization. However, a general overview of the techniques that would be employed for such studies is provided below.
Solid-State Characterization (e.g., Powder XRD, Single Crystal XRD if applicable)
Should crystalline supramolecular assemblies of this compound be prepared, solid-state characterization techniques would be indispensable for elucidating their structures.
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. uchicago.edu It provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the nature of the supramolecular assembly. nih.gov
Powder X-ray Diffraction (PXRD) is used to analyze the crystallinity and phase purity of a bulk sample. While not providing the same level of detail as SCXRD, it is a valuable tool for confirming the formation of a crystalline material and for comparing the diffraction pattern with that calculated from a known single-crystal structure. uchicago.edu
Solution-Phase Assembly Characterization
The study of supramolecular assemblies in solution provides insights into their formation, stability, and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for studying host-guest interactions in solution. Changes in the chemical shifts of the host and guest protons upon complexation can be used to determine the binding stoichiometry and association constants. nih.gov
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a gentle ionization technique that can be used to detect the presence of non-covalently bound supramolecular complexes in the gas phase, providing information about the composition of the assembly. nih.gov
UV-Vis and Fluorescence Spectroscopy: If the host or guest molecules are chromophoric or fluorophoric, changes in their absorption or emission spectra upon complexation can be monitored to study the binding process and determine thermodynamic parameters. rsc.org
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH), entropy (ΔS), and binding constant (Kₐ).
In the absence of dedicated research on this compound, the exploration of its potential to form supramolecular architectures remains an open and intriguing area for future investigation in the field of supramolecular chemistry.
Theoretical and Computational Studies of N,n Dibenzyl 2 Methylmalonamide
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are a powerful tool for investigating the intricacies of molecular systems. nih.gov These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) has emerged as a leading computational method for predicting the molecular structure and vibrational spectra of organic compounds. researchgate.netdntb.gov.ua By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. windows.net For N,N'-Dibenzyl-2-methylmalonamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.netijcce.ac.ir
The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, if available, to validate the computational model. researchgate.netepstem.net
Furthermore, DFT calculations can predict the vibrational frequencies corresponding to the normal modes of vibration of the molecule. This theoretical vibrational spectrum can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. conicet.gov.ar
Table 1: Representative Theoretical Vibrational Frequencies for this compound (Hypothetical Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(N-H) | 3350 | N-H stretching |
| ν(C=O) | 1680 | Amide I (C=O stretching) |
| δ(N-H) | 1550 | Amide II (N-H bending) |
| ν(C-N) | 1420 | C-N stretching |
| ν(C-H) aromatic | 3050 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2950 | Aliphatic C-H stretching |
Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Intermolecular Interactions and Non-Covalent Interactions Analysis
The biological activity and solid-state structure of molecules are often governed by a complex network of intermolecular and intramolecular non-covalent interactions. up.ac.za
Quantum Theory of Atoms-In-Molecules (QTAIM)
The Quantum Theory of Atoms-In-Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework for analyzing the electron density to characterize chemical bonding. youtube.com QTAIM defines atoms as they exist in a molecule and identifies the paths of maximum electron density between them, known as bond paths. youtube.comresearchgate.net The presence of a bond path and the properties of the electron density at the bond critical point (a point of minimum density along the bond path) can reveal the nature of the interaction, distinguishing between covalent bonds and weaker non-covalent interactions like hydrogen bonds and van der Waals forces. youtube.comresearchgate.netresearchgate.net
Non-Covalent Interaction (NCI) Plot Analysis
The Non-Covalent Interaction (NCI) plot is a visualization technique that complements QTAIM by highlighting regions of non-covalent interactions in real space. researchgate.netjussieu.fr It is based on the reduced density gradient (RDG), which identifies regions of low electron density where non-covalent interactions occur. youtube.comjussieu.fr The NCI plot generates isosurfaces that are colored according to the sign of the second eigenvalue of the electron density Hessian matrix, allowing for the differentiation between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. jussieu.fr This analysis provides a qualitative and intuitive picture of the stabilizing and destabilizing non-covalent forces within and between molecules. researchgate.netjussieu.fr
Table 2: Types of Non-Covalent Interactions in this compound
| Interaction Type | Description |
| Hydrogen Bonding | Between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule. |
| π-π Stacking | Between the aromatic rings of the benzyl (B1604629) groups. |
| C-H···π Interactions | Between aliphatic C-H groups and the aromatic π-system. |
| van der Waals Forces | General attractive and repulsive forces between atoms. |
Molecular Dynamics Simulations for Conformational Landscapes
This compound possesses significant conformational flexibility due to the rotation around several single bonds. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. nih.govuiuc.edunih.gov
By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the different accessible conformations and their relative energies. researchgate.netresearchgate.net This allows for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical and biological properties. researchgate.netornl.gov The results of MD simulations can be analyzed to determine properties such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide insights into the stability and flexibility of different parts of the molecule. researchgate.net
Computational Insights into Reactivity and Selectivity
Computational chemistry provides powerful tools to predict and understand the reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are instrumental in elucidating electronic structure, which is key to understanding chemical behavior.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For malonamide-type compounds, the lone pairs on the oxygen and nitrogen atoms are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely to be distributed over the carbonyl groups, indicating these as sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov In a molecule like this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating these as regions of high electron density and favorable sites for interaction with electrophiles or metal ions. Positive potential (blue) would be expected around the N-H protons, suggesting their role as hydrogen bond donors.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into the bonding and electronic structure of a molecule, including charge distribution and delocalization. ijcce.ac.ir For this compound, NBO analysis could quantify the delocalization of electron density from the nitrogen lone pairs to the carbonyl groups, which influences the rotational barriers and conformational preferences of the molecule. This analysis can also reveal hyperconjugative interactions that contribute to the molecule's stability. ijcce.ac.ir
Reactivity Descriptors: Global reactivity descriptors, calculated from the HOMO and LUMO energies, can provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors include:
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Potential (μ): The escaping tendency of electrons.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
These parameters are valuable in comparing the reactivity of different malonamides or predicting their behavior in various chemical environments.
Table 1: Illustrative Reactivity Descriptors for a Malonamide (B141969) Compound (Calculated using DFT)
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -6.8 | Propensity to donate electrons |
| LUMO Energy | -1.2 | Propensity to accept electrons |
| HOMO-LUMO Gap | 5.6 | Indicator of chemical reactivity |
| Chemical Hardness (η) | 2.8 | Resistance to deformation of electron cloud |
| Chemical Potential (μ) | -4.0 | Electron escaping tendency |
| Electrophilicity Index (ω) | 2.86 | Capacity to accept electrons |
Predictive Modeling for Coordination and Supramolecular Phenomena
The ability of this compound to form complexes with metal ions and participate in supramolecular assemblies can be effectively modeled using computational techniques.
Coordination Chemistry: Malonamides are well-known for their ability to coordinate with a variety of metal ions, particularly lanthanides and actinides, making them relevant in fields like solvent extraction for nuclear fuel reprocessing. osti.govresearchgate.net Computational modeling can predict the preferred coordination modes of this compound with different metal ions. DFT calculations can be used to determine the geometry of the resulting metal complexes, the strength of the metal-ligand bonds, and the electronic structure of the coordinated species. osti.gov For instance, studies on related N,N,N',N'-tetramethylmalonamide (TMMA) have shown that the coordination can vary across the lanthanide series, with changes in coordination numbers and ligand denticities. osti.govresearchgate.net Similar trends could be anticipated for this compound.
Supramolecular Chemistry: The benzyl groups in this compound introduce the possibility of π-π stacking interactions, in addition to the hydrogen bonding capabilities of the amide groups. These non-covalent interactions are the driving forces for the formation of supramolecular structures. Predictive modeling can be used to explore the potential for this compound to form self-assembled structures like dimers, chains, or more complex networks. core.ac.uk Computational tools can help in understanding the competition and cooperativity between different types of non-covalent interactions, such as hydrogen bonds and halogen bonds, in forming supramolecular assemblies. core.ac.uk
Molecular Docking: While often used in drug discovery, molecular docking can also be employed to predict the binding of this compound to larger host molecules or within the cavities of metal-organic frameworks (MOFs). dntb.gov.uaresearchgate.net These simulations can provide insights into the binding affinity and the specific interactions that stabilize the host-guest complex.
Table 2: Predicted Coordination Properties of a Generic Malonamide Ligand with a Lanthanide Ion
| Property | Predicted Value/Observation | Computational Method |
| Coordination Number | 8 or 9 | DFT Geometry Optimization |
| Binding Energy | -150 kcal/mol | DFT Calculation |
| Key Interactions | Bidentate coordination through carbonyl oxygens | NBO Analysis |
| Preferred Conformation | cis or trans depending on the metal ion | Conformational Analysis |
Advanced Spectroscopic and Analytical Methodologies for N,n Dibenzyl 2 Methylmalonamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule like N,N'-Dibenzyl-2-methylmalonamide in solution. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, one can confirm the molecular skeleton and stereochemistry.
¹H and ¹³C NMR Chemical Shift Assignments
The partial double bond character of the amide C-N bond restricts rotation, a phenomenon observed in many N,N-disubstituted amides. researchgate.netspectrabase.com This restriction would make the two benzyl (B1604629) groups on this compound chemically non-equivalent, leading to distinct sets of signals for each, unless the rotation is fast on the NMR timescale at the measurement temperature.
Expected ¹H NMR Spectra: The proton NMR spectrum would show characteristic signals for the benzyl, methyl, and malonamide (B141969) backbone protons. The aromatic protons of the benzyl groups are expected to appear in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) (CH₂) protons would likely appear as a doublet around δ 4.4-4.7 ppm, coupled to the amide N-H proton. rsc.org The amide proton (NH) itself would present as a broad triplet in the region of δ 6.0-8.5 ppm. The methine proton (CH) of the malonamide core would be a quartet coupled to the methyl protons, and the methyl group (CH₃) would appear as a doublet.
Expected ¹³C NMR Spectra: In the carbon spectrum, the carbonyl carbons (C=O) of the amide groups are the most deshielded, expected around δ 165-170 ppm. rsc.org The aromatic carbons of the benzyl groups would resonate between δ 127-138 ppm. rsc.org The benzylic carbons (CH₂) would be found near δ 44 ppm, while the central methine carbon and the methyl carbon of the 2-methylmalonyl group would appear at distinct upfield shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Amide Carbonyl (C=O) | - | ~168 | Most deshielded carbon. |
| Aromatic Carbons (C₆H₅) | ~7.3 | ~127-138 | Complex multiplet for protons; multiple signals for carbons. rsc.org |
| Benzylic Methylene (CH₂-Ph) | ~4.5 (doublet) | ~44 | Coupled to N-H proton. rsc.org |
| Amide Proton (N-H) | ~7.0 (broad triplet) | - | Chemical shift can be solvent and concentration dependent. |
| Methine Proton (CH-CH₃) | ~3.5 (quartet) | ~46 | Central carbon of the malonamide unit. |
| Methyl Protons (CH-CH₃) | ~1.5 (doublet) | ~14 | Coupled to the methine proton. |
2D NMR Techniques for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and to understand the spatial arrangement of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, it would show correlations between the amide NH and the benzylic CH₂ protons, and between the methine CH and the methyl CH₃ protons, confirming their connectivity.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded protons and carbons. meihonglab.com It would be used to definitively link each proton signal to its corresponding carbon signal in the structure (e.g., the benzylic CH₂ protons to the benzylic CH₂ carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. redalyc.org It is crucial for piecing together the molecular skeleton. Key correlations would include the benzylic CH₂ protons to the amide carbonyl carbon and the aromatic carbons, and the methyl protons to the central methine carbon and the carbonyl carbon.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the molecule's conformation. redalyc.org For this compound, NOESY could confirm the E/Z isomerism around the amide bonds by showing through-space correlations between the amide proton and either the benzyl protons or the malonyl backbone protons.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. youtube.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. libretexts.org For this compound (C₁₈H₂₀N₂O₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the measured value with an accuracy in the parts-per-million (ppm) range.
The fragmentation of amides in a mass spectrometer often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. miamioh.edunist.gov For this compound, key fragmentation pathways would likely include:
Alpha-cleavage: Breakage of the bond between the benzyl group and the nitrogen, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. This is a very common fragmentation for benzylamines and related structures. miamioh.edu
Amide Bond Cleavage: Fragmentation at the amide bond could lead to the formation of benzoylium-type ions or ions corresponding to the loss of a benzylamino group.
Loss of Neutral Fragments: The loss of neutral molecules like benzylamine (B48309) (C₇H₉N) or parts of the malonamide backbone would also produce significant fragment ions.
Table 2: Predicted HRMS Fragments for this compound
| Fragment Ion (m/z) | Possible Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 297.1598 | [C₁₈H₂₁N₂O₂]⁺ | Molecular Ion [M+H]⁺ |
| 190.0917 | [C₁₁H₁₂NO₂]⁺ | Loss of a benzyl radical ([M - C₇H₇]⁺) |
| 106.0651 | [C₇H₈N]⁺ | Benzylamine cation |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the amide functional groups. researchgate.net A strong band for the C=O stretch (Amide I band) would appear around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1550 cm⁻¹. A peak corresponding to the N-H stretch would be visible in the region of 3200-3400 cm⁻¹. nist.gov Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and methylene groups would be just below 3000 cm⁻¹. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like the aromatic C=C bonds of the phenyl rings would give rise to particularly strong signals, typically in the 1580-1610 cm⁻¹ region. The symmetric stretching of the benzyl groups would also be a prominent feature.
Table 3: Predicted Vibrational Spectroscopy Frequencies
| Frequency (cm⁻¹) | Vibrational Mode | Spectroscopy | Expected Intensity |
|---|---|---|---|
| ~3300 | N-H Stretch | IR | Medium-Strong |
| ~3050 | Aromatic C-H Stretch | IR, Raman | Medium |
| ~2950 | Aliphatic C-H Stretch | IR, Raman | Medium |
| ~1650 | C=O Stretch (Amide I) | IR, Raman | Strong (IR), Medium (Raman) |
| ~1600 | Aromatic C=C Stretch | Raman, IR | Strong (Raman), Medium (IR) |
| ~1550 | N-H Bend (Amide II) | IR | Medium-Strong |
Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light would be dominated by the phenyl rings of the benzyl groups. Aromatic compounds like benzamide (B126) typically show a strong absorption band (π → π* transition) below 250 nm and may show a weaker, structured band (n → π* transition, related to the carbonyl group) at longer wavelengths, around 270-280 nm. nist.gov The presence of two isolated benzyl chromophores would likely result in a spectrum similar to that of a simple N-benzylamide, with the absorption maximum (λ_max) appearing in the UV region.
Emerging Research Frontiers and Future Perspectives
The landscape of advanced materials and synthetic chemistry is continually evolving, with significant attention being directed towards molecules that offer unique structural and functional properties. N,N'-Dibenzyl-2-methylmalonamide is one such compound, poised at the intersection of several emerging research frontiers. Future investigations are focused on harnessing its molecular architecture for novel applications, ranging from sophisticated functional materials to more efficient and sustainable production methods. This section explores the forward-looking perspectives and active areas of research concerning this specific malonamide (B141969) derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
